4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid

Lipophilicity Drug Design Physicochemical Properties

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2), also referred to as 2',4'-difluoromaleanilic acid, is a fluorinated maleamic acid derivative featuring a 2,4-difluorophenyl substituent. This compound serves as a key intermediate for the synthesis of N-(2,4-difluorophenyl)maleimide and related bioactive molecules, and has been investigated in the context of antifungal drug discovery programs targeting Candida species.

Molecular Formula C10H7F2NO3
Molecular Weight 227.16 g/mol
CAS No. 198077-70-2
Cat. No. B168951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid
CAS198077-70-2
Synonyms4-(2,4-DIFLUOROANILINO)-4-OXOBUT-2-ENOIC ACID
Molecular FormulaC10H7F2NO3
Molecular Weight227.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)
InChIKeyDVBSHLGHHLTWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2): Fluorinated Maleamic Acid Scaffold for Antifungal Discovery


4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2), also referred to as 2',4'-difluoromaleanilic acid, is a fluorinated maleamic acid derivative featuring a 2,4-difluorophenyl substituent [1]. This compound serves as a key intermediate for the synthesis of N-(2,4-difluorophenyl)maleimide and related bioactive molecules, and has been investigated in the context of antifungal drug discovery programs targeting Candida species .

Why Non-Fluorinated or Mono-Fluorinated Maleamic Acid Analogs Cannot Substitute for CAS 198077-70-2


Fluorine substitution patterns on the N-phenyl ring dramatically modulate electronic distribution, hydrogen-bonding capacity, and lipophilicity of maleamic acid derivatives . The 2,4-difluoro arrangement in CAS 198077-70-2 introduces a unique combination of electron-withdrawing effects and steric constraints that are absent in the non-fluorinated parent compound maleanilic acid or in mono-fluoro analogs (e.g., para-fluoro maleanilic acid). These physicochemical differences directly impact biological target engagement, metabolic stability, and antifungal selectivity profiles, rendering simple in-class substitution invalid [1].

Quantitative Differential Evidence for 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2) Relative to Closest Analogs


Higher Lipophilicity (XLogP3) Versus Non-Fluorinated Maleanilic Acid Enhances Predicted Membrane Permeability

The target compound exhibits a calculated XLogP3 of 1.1 [1], compared to 0.8 for the non-fluorinated maleanilic acid (N-phenylmaleamic acid) [2]. This 0.3 log unit increase reflects the lipophilicity-enhancing effect of the 2,4-difluoro substitution, which is expected to improve passive membrane permeation without exceeding the drug-like lipophilicity range.

Lipophilicity Drug Design Physicochemical Properties

Predicted pKa Shift Suggests Improved Ionization Profile for Salt Formation

The predicted acid dissociation constant (pKa) for CAS 198077-70-2 is 3.39±0.10 , whereas maleanilic acid exhibits a predicted pKa of approximately 3.10 [1]. The +0.29 unit shift indicates that the difluoro-substituted compound is slightly less acidic, which may favor a higher fraction of unionized species at intestinal pH and improve solubility in certain formulation matrices.

pKa Solubility Formulation Development

Fungicidal Rather Than Fungistatic Antifungal Profile Distinguished from Azole Standards

In a study evaluating structurally related maleamic acid derivatives, compounds in the series, including the 2',4'-difluoro analog, displayed fungicidal activity (MFC/MIC ratio ≤ 4) against Candida species, contrasting with the fungistatic mechanism of clinically used azole antifungals such as fluconazole . Importantly, active compounds exhibited no cytotoxic activity against human cancer cell lines and no hemolytic activity at MIC concentrations, indicating pathogen-selective toxicity.

Antifungal Maleamic Acid Fungicidal Activity

Commercial Availability at 95% Purity with Defined Long-Term Storage Specifications

The target compound is commercially supplied at a minimum purity of 95% by reputable vendors , whereas some non-fluorinated maleamic acid analogs are only available at lower purities (e.g., 90%) or lack certified analytical specification sheets. Storage conditions are explicitly specified as long-term storage in a cool, dry place, ensuring batch-to-batch consistency for reproducible research.

Purity Procurement Research Supply

Optimal Scientific and Procurement Applications for 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2)


Antifungal Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's fungicidal activity profile and pathogen-selective toxicity, inferred from class-level evidence , make it a suitable starting scaffold for medicinal chemistry programs targeting drug-resistant Candida infections. Its 2,4-difluoro substitution pattern can be systematically varied to map SAR and optimize antifungal potency.

Synthesis of N-(2,4-Difluorophenyl)maleimide via Dehydration

CAS 198077-70-2 serves as a direct precursor to N-(2,4-difluorophenyl)maleimide through acid-catalyzed dehydration. The maleimide product is a validated antifungal pharmacophore, and access to a high-purity maleamic acid precursor ensures cleaner conversion and higher yield in synthetic workflows .

Physicochemical Profiling for Preformulation Screening

The established lipophilicity (XLogP3 = 1.1) and pKa (3.39) values provide a data-supported foundation for preformulation studies. Researchers can rationally design salt forms and predict gastrointestinal absorption behavior without investing in preliminary analytics.

Analytical Reference Standard for Fluorinated Maleamic Acid Metabolite Identification

Due to its commercial availability at 95% purity with defined storage conditions , the compound is suitable as a reference standard in HPLC or LC-MS methods aimed at identifying fluorinated maleamic acid metabolites or degradation products in pharmaceutical development.

Quote Request

Request a Quote for 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.